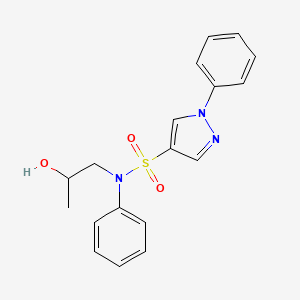
4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide, also known as MPSPB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The exact mechanism of action of 4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide is not fully understood, but it is thought to act by binding to specific receptors in the nervous system. This binding can lead to the modulation of neurotransmitter release and the regulation of ion channels, which can have a range of effects on neuronal function.
Biochemical and Physiological Effects:
4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of certain enzymes. These effects can have a range of implications for neuronal function, including the regulation of synaptic plasticity and the modulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide in lab experiments is its ability to modulate neurotransmitter release and regulate ion channels, making it a valuable tool for studying neuronal function. However, there are also some limitations to using 4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on 4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide, including the development of more specific and potent analogs, the investigation of its effects on specific neuronal pathways, and the exploration of its potential therapeutic applications in the treatment of neurological disorders.
In conclusion, 4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide is a valuable tool for scientific research, with a range of biochemical and physiological effects that make it a valuable tool for studying neuronal function. While there are some limitations to its use, there are also many potential future directions for research on this compound, making it an exciting area of study for researchers in a variety of fields.
Synthesis Methods
The synthesis of 4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with 4-aminomethylpiperidine, followed by the reaction of the resulting intermediate with pyrrolidine and sulfonyl chloride. The final step involves the reaction of the resulting compound with 4-methylpiperidine to yield 4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide.
Scientific Research Applications
4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have a range of effects on the nervous system, including the modulation of neurotransmitter release and the regulation of ion channels.
properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-17-10-14-25(15-11-17)21-9-4-18(16-22(21)27(29)30)23(28)24-19-5-7-20(8-6-19)33(31,32)26-12-2-3-13-26/h4-9,16-17H,2-3,10-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUQYJCIUMHOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylpiperidin-1-yl)-3-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(5-chloro-1-methylimidazol-2-yl)methyl]-3-(oxolan-2-ylmethylsulfamoyl)benzamide](/img/structure/B7681540.png)
![5-bromo-N-[1-[(5-chloro-1-methylimidazol-2-yl)methylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B7681542.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[methyl(1-phenylethyl)amino]ethanone](/img/structure/B7681551.png)
![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)


![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)
![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![2-(5-tert-butyl-2-methylphenyl)sulfonyl-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7681637.png)

![2-(5-chloro-2-methoxyphenyl)-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]acetamide](/img/structure/B7681641.png)